molecular formula C6H8Cl3NO2 B078119 N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide CAS No. 14825-93-5

N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide

Cat. No. B078119
CAS RN: 14825-93-5
M. Wt: 232.5 g/mol
InChI Key: HYIOVDDWOCTHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide (TCHMA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. TCHMA is a water-soluble monomer that is used in the synthesis of various polymers and copolymers. It has been extensively studied for its potential applications in the fields of biomedicine and materials science.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide is not well understood. However, it is believed that N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide can undergo hydrolysis in the presence of water to form trichloroethanol and methacrylic acid. The resulting methacrylic acid can then undergo polymerization to form various polymers and copolymers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide have not been extensively studied. However, studies have shown that N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide is not toxic to cells and can be used in the synthesis of biocompatible materials.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide is its water solubility, which makes it easy to handle and use in lab experiments. N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide can also be easily polymerized to form various polymers and copolymers. However, one limitation of N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide is its reactivity with water, which can make it difficult to store and handle.

Future Directions

There are numerous future directions for the study of N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide. One potential area of research is the development of new hydrogels for drug delivery and tissue engineering. Another potential area of research is the synthesis of new copolymers with unique properties for use in the development of new materials. Additionally, the mechanism of action of N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide could be further studied to better understand its potential applications in various fields.

Synthesis Methods

N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide can be synthesized through the reaction of methacryloyl chloride with trichloroethanol in the presence of a base catalyst. The resulting product is a colorless liquid that can be purified through distillation or chromatography.

Scientific Research Applications

N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide has been studied extensively for its potential applications in the fields of biomedicine and materials science. It has been used in the synthesis of hydrogels, which have been investigated for their potential use in drug delivery and tissue engineering. N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide has also been used in the synthesis of copolymers, which have been studied for their potential use in the development of new materials with unique properties.

properties

CAS RN

14825-93-5

Product Name

N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide

Molecular Formula

C6H8Cl3NO2

Molecular Weight

232.5 g/mol

IUPAC Name

2-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)prop-2-enamide

InChI

InChI=1S/C6H8Cl3NO2/c1-3(2)4(11)10-5(12)6(7,8)9/h5,12H,1H2,2H3,(H,10,11)

InChI Key

HYIOVDDWOCTHOG-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)NC(C(Cl)(Cl)Cl)O

Canonical SMILES

CC(=C)C(=O)NC(C(Cl)(Cl)Cl)O

Other CAS RN

14825-93-5

Origin of Product

United States

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